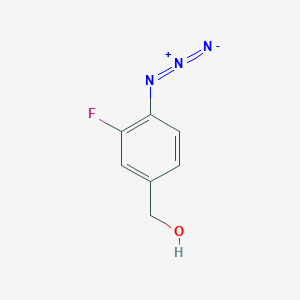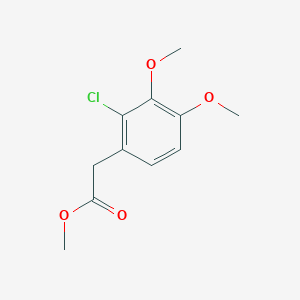
(4-Azido-3-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Azido-3-fluorophenyl)methanol is a chemical compound with the molecular formula C7H6FN3O. It is known for its use in the preparation of peptide conjugates of phosphoramide mustard as PSA-activated prodrugs. This compound is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzene ring, along with a methanol group (-CH2OH).
Métodos De Preparación
The synthesis of (4-Azido-3-fluorophenyl)methanol typically involves the introduction of the azido group and the fluorine atom onto the benzene ring, followed by the addition of the methanol group. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorotoluene, is nitrated to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Diazotization: The amino group is converted to a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, forming 4-azido-3-fluorotoluene.
Oxidation: Finally, the methyl group is oxidized to a methanol group, yielding this compound.
Análisis De Reacciones Químicas
(4-Azido-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include 4-amino-3-fluorophenylmethanol, 4-azido-3-fluorobenzaldehyde, and 4-azido-3-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
(4-Azido-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptide conjugates and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is employed in the development of prodrugs and targeted drug delivery systems, especially in cancer research.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Azido-3-fluorophenyl)methanol involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
(4-Azido-3-fluorophenyl)methanol can be compared with similar compounds such as:
4-Azido-2-fluorophenyl)methanol: Similar structure but with the fluorine atom in a different position.
4-Azido-3-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine.
4-Azido-3-bromophenyl)methanol: Contains a bromine atom instead of fluorine.
The uniqueness of this compound lies in the specific positioning of the azido and fluorine groups, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H6FN3O |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
(4-azido-3-fluorophenyl)methanol |
InChI |
InChI=1S/C7H6FN3O/c8-6-3-5(4-12)1-2-7(6)10-11-9/h1-3,12H,4H2 |
Clave InChI |
RMYWADVBVCHHGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)


![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)

![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)







